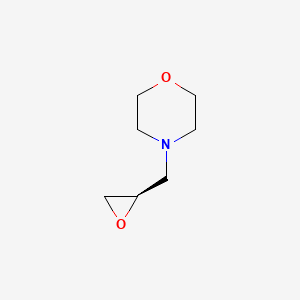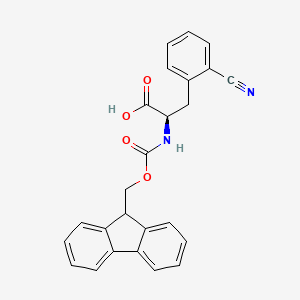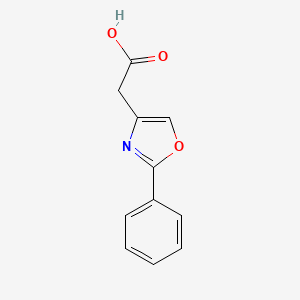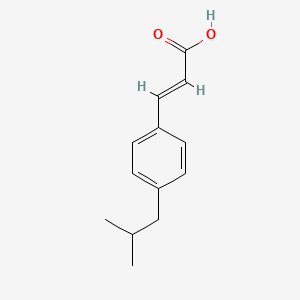
Tacrine hydrochloride monohydrate
説明
Tacrine hydrochloride monohydrate, also known as Tacrine, is a centrally acting acetylcholinesterase inhibitor and indirect cholinergic agonist . It was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer’s disease . Tacrine improves the function of nerve cells in the brain by preventing the breakdown of a chemical called acetylcholine . People with dementia usually have lower levels of this chemical, which is important for the processes of memory, thinking, and reasoning .
Molecular Structure Analysis
The molecular structure of Tacrine hydrochloride monohydrate has been extensively studied. It has been found that the frontier molecular orbitals play a significant role in many chemical reactions and the formation of various complexes . These findings have helped researchers understand the inhibitory activities of Tacrine and its derivatives towards acetylcholinesterase .
Chemical Reactions Analysis
The chemical reactions involving Tacrine hydrochloride monohydrate are complex and involve several steps. One of the key reactions is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine and leads to an accumulation of acetylcholine at cholinergic synapses .
Physical And Chemical Properties Analysis
Tacrine hydrochloride monohydrate is a cholinesterase inhibitor that crosses the blood-brain barrier . It has been used to counter the effects of muscle relaxants, as a respiratory stimulant, and in the treatment of Alzheimer’s disease and other central nervous system disorders .
科学的研究の応用
Alzheimer’s Disease Treatment
Tacrine hydrochloride monohydrate was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer’s disease. It acts as an indirect cholinergic agonist and has been used to counter the effects of muscle relaxants and as a respiratory stimulant .
Pharmacokinetics and Pharmacodynamics
Research includes the synthesis and characterization of tacrine formulations such as microemulsions, assessing their properties in the process of tacrine delivery to the brain .
Enzyme Inhibition Studies
Tacrine is known to inhibit human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE), which are important targets in Alzheimer’s disease research .
Vibrational Spectra Analysis
Structural and vibrational studies have been conducted on different cationic and hydrochloride structures derived from tacrine, providing insights into their cognitive stimulating properties .
Radiolabeling Studies
Tacrine formulations have been radiolabeled with technetium-99m for biodistribution studies in mice, which is crucial for understanding drug distribution within the body .
Liver Metabolism Research
Tacrine is metabolized in the liver, principally by the cytochrome P450 IA2 isozyme, leading to a variety of monohydroxy metabolites. This has implications for understanding individual patient responses to medication .
作用機序
Target of Action
Tacrine hydrochloride monohydrate primarily targets acetylcholinesterase , a key enzyme involved in the termination of nerve impulse transmissions at cholinergic synapses . This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Tacrine acts as an anticholinesterase agent . It reversibly binds with and inactivates cholinesterases, thereby inhibiting the hydrolysis of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses, prolonging its effect .
Biochemical Pathways
The primary biochemical pathway affected by tacrine is the cholinergic pathway . By inhibiting acetylcholinesterase, tacrine increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine due to the loss of cholinergic neurons .
Pharmacokinetics
Following oral administration, tacrine is rapidly absorbed, with peak plasma concentrations achieved within 0.5 to 3 hours . It has a wide tissue distribution, reflected by its large volume of distribution . Tacrine is extensively metabolized in humans, primarily in the liver via hydroxylation by CYP1A2 . The elimination half-life of tacrine is short, ranging from 1.5 to 2.5 hours after single oral and intravenous doses, and 2.9 to 3.6 hours after multiple oral doses . The primary route of excretion is through the urine .
Result of Action
The inhibition of acetylcholinesterase by tacrine leads to an increased concentration of acetylcholine at cholinergic synapses . This results in enhanced cholinergic function, which can help alleviate symptoms of diseases characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .
Action Environment
The action of tacrine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. For example, coadministration of cimetidine, a common heartburn medication, can lead to elevated plasma tacrine concentrations . Additionally, the patient’s liver function can significantly impact the metabolism and efficacy of tacrine, as it is primarily metabolized in the liver .
将来の方向性
Following the introduction of Tacrine hydrochloride (Cognex) in the United States and several other countries, researchers are pursuing two broad therapeutic strategies for Alzheimer’s disease (AD) . The first involves identifying agents or combinations of agents whose actions can compensate for the considerable cerebral damage that has typically occurred by the time the diagnosis of AD is made . The second and ultimately more promising strategy involves the development of approaches to retard, halt, or even prevent disease progression .
特性
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRMZYJAOQPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221711 | |
| Record name | Tacrine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56424070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
206658-92-6, 7149-50-0 | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206658-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tacrine hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacrine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tacrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TACRINE HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the powder diffraction data of Tacrine hydrochloride monohydrate?
A1: The research paper " []" investigates the powder diffraction data of Tacrine hydrochloride monohydrate to confirm that the single-crystal structure, which is often used for detailed structural analysis, is representative of the commercially available powdered form. This is important because the properties of a drug in its powdered form, such as its dissolution rate and stability, can influence its effectiveness as a medicine. The study found that the experimental powder diffraction pattern closely matched the pattern simulated from the single-crystal structure. This finding [] assures researchers that the structural information obtained from single-crystal studies is applicable to the drug in its final formulation.
Q2: How does understanding the solid-state structures of Tacrine hydrochloride monohydrate and similar compounds contribute to Alzheimer's disease research?
A2: The study titled " []" investigates the solid-state structures of several 1,2,3,4-tetrahydroacridine derivatives, including Tacrine hydrochloride monohydrate. While the abstract doesn't provide specific results, this type of research is crucial for understanding how these drugs interact with their biological targets. Knowledge of the three-dimensional structure and conformation of these molecules can provide insights into their binding modes with enzymes like acetylcholinesterase, a target for Alzheimer's disease treatment. This information can be used to design more potent and selective drugs for the disease.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B1311034.png)









